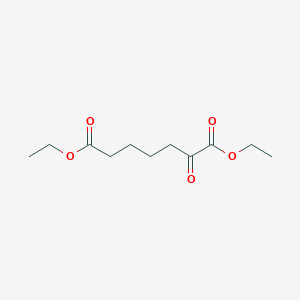

Diethyl 2-oxoheptane-1,7-dicarboxylate

Description

Contextualization within Beta-Keto Ester Chemistry and Dicarboxylate Derivatives

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This arrangement imparts unique chemical properties, most notably the acidity of the α-protons situated between the two carbonyl groups. This acidity allows for the facile formation of a stabilized enolate ion, a potent nucleophile that is central to a wide array of carbon-carbon bond-forming reactions. The chemistry of β-keto esters is fundamental to classic synthetic transformations such as the acetoacetic ester synthesis, which provides a powerful method for the preparation of ketones and substituted acetic acids.

Dicarboxylate derivatives, on the other hand, are compounds containing two ester functional groups. Their utility in organic synthesis is often associated with their ability to undergo intramolecular reactions to form cyclic structures. The spatial relationship between the two ester groups dictates the size of the resulting ring, making them crucial precursors for cycloalkanes and their derivatives.

Diethyl 2-oxoheptane-1,7-dicarboxylate synergistically combines the characteristic features of both β-keto esters and dicarboxylates. It possesses the reactive α-hydrogens and the nucleophilic potential of a β-keto ester, while also being a seven-carbon chain dicarboxylate, primed for cyclization reactions.

Structural Significance and Synthetic Versatility of this compound

The structural significance of this compound lies in its dual functionality. The presence of both a β-keto ester moiety and a terminal ester group within the same molecule opens up a wide range of synthetic possibilities. The β-keto ester portion can participate in a variety of reactions, including:

Alkylation: The acidic α-proton can be readily removed by a base to form an enolate, which can then be alkylated with various electrophiles.

Acylation: The enolate can also be acylated to introduce additional functional groups.

Decarboxylation: Under acidic or basic conditions followed by heating, the β-keto ester can undergo hydrolysis and decarboxylation to yield a ketone.

The dicarboxylate nature of the molecule is most prominently exploited in the Dieckmann condensation , an intramolecular Claisen condensation that leads to the formation of cyclic β-keto esters. In the case of this compound's precursor, diethyl pimelate (B1236862), this reaction yields a six-membered ring, a common structural motif in many natural products and pharmaceuticals.

The synthetic versatility of this compound is further highlighted by its potential as a precursor for various heterocyclic systems. The 1,3-dicarbonyl unit is a key synthon for the construction of heterocycles such as pyridines, pyrimidines, and pyrazoles.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and related compounds is primarily focused on its synthesis and its application as a versatile intermediate in organic synthesis.

Synthesis via Dieckmann Condensation: The primary route to cyclic β-keto esters like the core of what would be formed from this compound's linear precursor is the Dieckmann condensation. libretexts.org Research in this area has explored various reaction conditions, including the use of different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents. Notably, solvent-free Dieckmann condensation reactions of diethyl pimelate have been investigated as a greener and more efficient synthetic approach. This intramolecular cyclization of a 1,7-diester is a powerful method for forming six-membered rings. libretexts.org

Application in Heterocyclic Synthesis: A significant area of research focuses on the utilization of β-keto esters as building blocks for the synthesis of a wide range of heterocyclic compounds. While specific studies on this compound are not extensively detailed in readily available literature, its structural motifs suggest its applicability in well-established synthetic methodologies:

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. hmdb.ca The 1,3-dicarbonyl moiety of this compound makes it a suitable candidate for this transformation.

Pyrimidine (B1678525) Synthesis: β-Keto esters can react with ureas or amidines to form pyrimidine derivatives, which are core structures in many biologically active molecules. This reaction provides a straightforward route to functionalized pyrimidines.

The exploration of this compound in these and other synthetic transformations continues to be an area of interest for organic chemists seeking to develop efficient routes to complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42212-75-9 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | diethyl 2-oxoheptanedioate |

Data sourced from PubChem.

Table 2: Spectroscopic Data of this compound (Predicted)

| Spectroscopy | Data |

| ¹H NMR (Predicted) | Chemical shifts (δ) would be expected for ethyl ester protons (triplet and quartet), and methylene (B1212753) protons of the heptane (B126788) chain. The α-protons adjacent to the ketone and ester would likely appear as a multiplet. |

| ¹³C NMR (Predicted) | Carbonyl carbons of the ketone and two ester groups would show characteristic downfield shifts. Methylene carbons of the ethyl groups and the heptane chain would appear in the aliphatic region. |

| IR (Predicted) | Strong absorption bands characteristic of C=O stretching for the ketone and ester functional groups would be prominent, typically in the range of 1700-1750 cm⁻¹. C-O stretching bands for the esters would also be present. |

| Mass Spectrometry (Predicted) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage adjacent to the carbonyl groups. |

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The data presented is based on predicted values and the known spectral characteristics of similar β-keto esters and dicarboxylates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKMXFSQQZYBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Oxoheptane 1,7 Dicarboxylate and Its Close Analogues

General Approaches to Beta-Keto Ester Synthesis with Relevance to Diethyl 2-oxoheptane-1,7-dicarboxylate

The formation of β-keto esters is a cornerstone of organic synthesis, with several established methods being relevant to the preparation of this compound.

One of the most classical and widely used methods is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of a compound like this compound, a mixed Claisen condensation would be employed, where one of the esters can form an enolate and the other acts as the acylating agent. libretexts.orglibretexts.org A particularly effective variation for introducing the 2-oxo functionality is the reaction of an ester enolate with diethyl oxalate. libretexts.org This approach is highly efficient for creating α-keto esters, which are structurally synonymous with 2-oxo esters. The basic mechanism involves the formation of an enolate from an ester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester. libretexts.org

Another powerful technique involves palladium-catalyzed reactions . These modern methods can offer high efficiency and selectivity. For instance, palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations to yield β-keto esters. nih.gov

Enzymatic approaches, such as lipase-catalyzed transesterification , present a green and mild alternative for synthesizing β-keto esters. This method can provide high yields and is particularly useful for producing optically active compounds. google.com

Targeted Synthesis of this compound from Precursors

A targeted synthesis for this compound can be designed based on the principles of the Claisen condensation, utilizing readily available starting materials.

The core heptane-1,7-dicarboxylate skeleton can be accessed through various established routes. A plausible and direct precursor for the target molecule is diethyl pimelate (B1236862) (also known as diethyl heptanedioate). The synthesis of this compound can be envisioned as a one-step acylation of diethyl pimelate.

A proposed synthetic scheme involves the Claisen condensation of diethyl pimelate with diethyl oxalate . In this reaction, the enolate of diethyl pimelate, formed by a suitable base such as sodium ethoxide, would act as the nucleophile. This enolate would then attack one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion would lead to the formation of the target molecule, this compound. This reaction is a well-established method for the synthesis of α-keto esters from simple esters. libretexts.org

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via Claisen condensation of diethyl pimelate and diethyl oxalate.

The key starting materials and reagents for the proposed synthesis are outlined in the table below.

| Starting Material/Reagent | Role in Synthesis |

| Diethyl pimelate | Provides the core heptane-1,7-dicarboxylate skeleton and acts as the nucleophile precursor. |

| Diethyl oxalate | Acts as the electrophilic acylating agent to introduce the 2-oxo functionality. libretexts.org |

| Sodium ethoxide | A strong base used to generate the enolate from diethyl pimelate. libretexts.org |

| Ethanol (B145695) | Typically used as the solvent for Claisen condensations involving ethoxides. |

| Aqueous acid (e.g., HCl) | Used in the workup to neutralize the reaction mixture and protonate the product. |

Analogous Synthetic Strategies for Related Heptane-1,7-dicarboxylates

The synthetic principles applied to this compound can be extended to the synthesis of its analogues, such as those with additional substituents on the heptane (B126788) chain.

A convenient synthesis for a range of 2-methyl-3-oxoheptane-1,7-dicarboxylic acid derivatives has been developed. This method utilizes a Birch reduction/methylation sequence followed by solvolysis. This approach provides access to these compounds in two or three steps.

The Birch reduction is a powerful tool for the synthesis of dicarboxylic acid derivatives. This reaction involves the organic reduction of aromatic rings using an alkali metal in liquid ammonia (B1221849) with a proton source. For the synthesis of 2-methyl-3-oxoheptane-1,7-dicarboxylic acid derivatives, the starting materials are typically 2,6-dimethoxybenzoic acid derivatives. These are subjected to a Birch reduction followed by methylation to introduce the methyl group. Subsequent solvolysis then yields the desired heptane-1,7-dicarboxylic acid derivatives.

Development of Efficient and Convenient Synthetic Routes

The synthesis of this compound, a member of the α-keto ester family, is of interest due to the versatile reactivity of this functional group, which serves as a precursor in the synthesis of various more complex molecules. While specific literature detailing the synthesis of this compound is not abundant, efficient and convenient synthetic routes can be extrapolated from the well-established methodologies for the preparation of its close analogues, such as other pimelic acid esters and α-keto esters. These methods primarily revolve around the formation of the seven-carbon backbone and the subsequent introduction of the 2-oxo functionality.

One of the prominent and economically viable approaches for the synthesis of the pimelate backbone involves the ring-opening of cyclohexanone (B45756) derivatives. guidechem.com A general method for the preparation of pimelic esters starts from a 2-oxocyclohexanecarboxylic ester. The process entails the reaction of a salt, formed from the 2-oxocyclohexanecarboxylic ester and a strong base, with an alcohol at elevated temperatures, leading to the opening of the ring and the formation of the corresponding dialkyl pimelate. google.com This method offers a direct and high-yield route to the pimelate scaffold.

A specific example of this approach involves the reaction of cyclohexanone with diethyl carbonate in the presence of a strong base like sodium ethoxide. The resulting intermediate, a salt of the β-keto ester, is then cleaved with an alcohol to yield the desired pimelic acid ester. google.com This process is advantageous as it often does not require the isolation and purification of the intermediate products.

The following table outlines a representative synthesis of a pimelate ester based on this methodology:

| Reactants | Reagents | Solvent | Temperature | Time | Product | Yield |

| Cyclohexanone, Diethyl carbonate | Sodium ethoxide, Ethanol | Toluene | 40°C then reflux | 2 h then 12 h | Diethyl pimelate | High |

This table presents a generalized summary of the reaction conditions described in the synthesis of pimelic esters. google.com

Another well-documented approach to pimelic acid derivatives starts from salicylic (B10762653) acid. This method involves the partial hydrogenation of salicylic acid to tetrahydrosalicylic acid, followed by cleavage with sodium hydroxide (B78521) or potassium hydroxide under drastic conditions to yield pimelic acid. The resulting pimelic acid can then be esterified to Diethyl pimelate using standard procedures, such as Fischer esterification with ethanol and a catalytic amount of strong acid.

For the introduction of the 2-oxo (or α-keto) functionality, several general methods for the synthesis of α-keto esters can be considered. A common strategy involves the direct coupling of organometallic reagents with derivatives of oxalic esters. researchgate.net For instance, a Grignard reagent derived from a 1,5-dihalopentane could potentially be reacted with a suitable oxalic ester derivative to construct the this compound molecule.

A highly relevant synthetic route is the acylation of a suitable precursor. The synthesis of the isomeric compound, Diethyl 3-oxoheptanedioate (also known as Diethyl β-ketopimelate), provides a valuable template. orgsyn.orgsigmaaldrich.com One reported synthesis of this β-keto ester involves the reaction of γ-carbethoxybutyryl chloride with ethoxymagnesiummalonic ester. orgsyn.org A similar strategy could be adapted for the synthesis of the α-keto isomer.

The table below summarizes the reaction conditions for the synthesis of Diethyl β-ketopimelate, which can serve as a reference for the potential synthesis of the 2-oxo isomer.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Boiling Point | Yield |

| Ethoxymagnesiummalonic ester | γ-carbethoxybutyryl chloride | Ether | 1. Stir overnight at room temp. 2. Reflux for 30 min. | Diethyl β-ketopimelate | 142-147°C / 0.4 mm Hg | 61-66% |

Data extracted from the Organic Syntheses procedure for the preparation of Diethyl β-ketopimelate. orgsyn.org

Furthermore, the oxidation of the corresponding α-hydroxy ester would provide a direct route to the α-keto ester. The development of efficient and selective oxidation methods for secondary alcohols to ketones is a mature field in organic synthesis, offering a plethora of reagents and conditions to achieve this transformation.

Mechanistic Investigations of Diethyl 2 Oxoheptane 1,7 Dicarboxylate Reactivity

Enolate Chemistry and Tautomerism of the 2-Oxo Moiety in Dicarboxylates

The reactivity of Diethyl 2-oxoheptane-1,7-dicarboxylate is profoundly influenced by the acidic nature of the α-hydrogens, the protons on the carbon atom adjacent to a carbonyl group. libretexts.org In this molecule, the hydrogens at the C3 position are flanked by both the C2 ketone and the C1 ester group. This dual electron-withdrawing effect significantly increases their acidity, making them susceptible to removal by a base. masterorganicchemistry.com

The removal of an α-hydrogen by a base results in the formation of a resonance-stabilized carbanion known as an enolate. masterorganicchemistry.comlibretexts.org This enolate ion is a key reactive intermediate in many of the molecule's reactions. The negative charge is delocalized across the α-carbon and the oxygen atoms of both adjacent carbonyl groups, which accounts for its stability. libretexts.org

This acidity facilitates a proton-transfer equilibrium known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. libretexts.org In this case, this compound exists in equilibrium with its enol form. While the keto form typically predominates at equilibrium for simple carbonyl compounds, the enol tautomer is crucial as it is often the species that undergoes reaction. libretexts.orgmasterorganicchemistry.com The equilibrium can be catalyzed by either acid or base. libretexts.org

Base-catalyzed tautomerism proceeds through the formation of the enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed tautomerism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

For β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium more towards the enol tautomer than is seen with monocarbonyl compounds. libretexts.orgrsc.org The solvent can also play a significant role in the position of the tautomeric equilibrium. masterorganicchemistry.comresearchgate.net

Carbonyl Reactivity and Nucleophilic/Electrophilic Additions to the Ketone

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich). libretexts.org This makes the ketone at the C2 position of this compound a prime target for nucleophilic addition reactions. masterorganicchemistry.com

In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C-O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. ksu.edu.sa

A wide array of nucleophiles can add to the ketone, including:

Hydride reagents (e.g., NaBH₄) : These would reduce the ketone to a secondary alcohol.

Organometallic reagents (e.g., Grignard or organolithium reagents) : These would add an alkyl or aryl group, forming a tertiary alcohol after workup. However, these strong bases could also deprotonate the acidic α-hydrogen, complicating the reaction. ksu.edu.sa

Amines : Primary amines can react to form imines (Schiff bases), while secondary amines can form enamines. ksu.edu.sa

While the carbonyl carbon is electrophilic, the enol or enolate form of the molecule presents a nucleophilic α-carbon. This allows for electrophilic addition reactions at this position. A classic example is the alkylation of the enolate with an alkyl halide, which proceeds via an Sₙ2 mechanism to form a new carbon-carbon bond at the α-position. For such reactions to be effective, a strong base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.org

Intramolecular Cyclization Pathways Facilitated by this compound

This compound is a 1,7-diester, making it an ideal substrate for an intramolecular Claisen condensation, a reaction known as the Dieckmann condensation or Dieckmann cyclization. wikipedia.orgnumberanalytics.comopenstax.org This powerful ring-forming reaction is used to create five- or six-membered rings and is highly effective for 1,6- and 1,7-diesters. wikipedia.orgopenstax.orgorganic-chemistry.org

The reaction is catalyzed by a base, typically sodium ethoxide, which is the same alkoxide as the ester to prevent transesterification. organic-chemistry.org The mechanism proceeds as follows:

Enolate Formation : The base abstracts an acidic α-hydrogen from the C6 position (the carbon adjacent to the C7 ester), forming a nucleophilic enolate ion. openstax.orgnumberanalytics.com

Intramolecular Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the other ester group (C1) at the opposite end of the molecule. numberanalytics.comlibretexts.org

Tetrahedral Intermediate : This nucleophilic acyl substitution forms a cyclic tetrahedral intermediate. numberanalytics.com

Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. youtube.com

Final Deprotonation : The product, a cyclic β-keto ester, still possesses a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the reaction. youtube.com

Protonation : An acidic workup is required to protonate the resulting enolate and yield the neutral cyclic β-keto ester product. youtube.com

For this compound, this reaction yields a six-membered ring, specifically a substituted ethyl 2-oxocyclohexanecarboxylate. openstax.org

The Dieckmann cyclization of this compound creates a new stereocenter at the C1 position of the newly formed cyclohexane (B81311) ring. If the starting material is achiral and the reagents are achiral, the product will be a racemic mixture of two enantiomers. libretexts.org

If the carbon chain of the diester is already substituted, multiple stereocenters can be formed, potentially leading to a mixture of diastereomers. For instance, the cyclization of diethyl 3-methylheptanedioate gives a mixture of two different β-keto ester products because deprotonation can occur on either side of the methyl-substituted carbon, and each of those enolates can cyclize. openstax.orglibretexts.org The stereochemistry of the substrate can significantly influence the outcome of the reaction. numberanalytics.com The formation of the thermodynamically more stable product is generally favored, which often corresponds to the isomer with bulky substituents in equatorial positions in the chair conformation of the six-membered ring.

Intermolecular Reactions and Coupling Pathways

Beyond intramolecular reactions, the reactive sites within this compound allow for a variety of intermolecular transformations. The nucleophilic enolate can participate in reactions like aldol (B89426) condensations or Michael additions with other molecules. nih.gov Furthermore, recent research has highlighted methods for intermolecular C-O coupling of β-ketoesters with carboxylic acids via electrochemical means. acs.org Nickel-catalyzed α-amidation of β-keto esters represents another modern approach to forming new intermolecular bonds. nih.gov

The [2+2] photocycloaddition is a significant photochemical reaction that can be used to form four-membered rings. acs.org When a ketone is irradiated with UV light in the presence of an alkene, it can lead to the formation of an oxetane (B1205548) ring in a process known as the Paterno-Büchi reaction.

While specific studies on this compound are not prevalent, the reactivity of related α,β-unsaturated ketones and esters provides a model for this potential pathway. youtube.com The mechanism for the [2+2] cycloaddition of a ketone proceeds through the following steps:

Photoexcitation : The ketone absorbs a photon, promoting an electron from a non-bonding (n) orbital to an antibonding π* orbital, forming an excited singlet state.

Intersystem Crossing (ISC) : The excited singlet state can undergo intersystem crossing to form a more stable, longer-lived triplet state.

Diradical Formation : The excited triplet state of the ketone reacts with the ground-state alkene to form a 1,4-diradical intermediate. The addition typically occurs in a stepwise manner.

Ring Closure : The diradical intermediate then undergoes spin inversion and ring closure to form the final four-membered oxetane ring.

Intramolecular versions of this reaction are also well-established, where a tethered alkene can react with the excited ketone to form bicyclic products. beilstein-journals.orgtum.de Given the presence of the ketone carbonyl, it is plausible that this compound could participate in such intermolecular or intramolecular [2+2] photocycloadditions with suitable alkene partners under photochemical conditions.

Table 2: Summary of Key Reactions

| Reaction Type | Key Reagent(s) | Intermediate(s) | Product Type |

| Enolate Formation | Base (e.g., NaOEt, LDA) | Resonance-stabilized enolate | Enolate ion |

| Nucleophilic Addition | Nucleophile (e.g., NaBH₄, R-MgBr) | Tetrahedral alkoxide | Alcohol |

| Dieckmann Condensation | Base (e.g., NaOEt), then H₃O⁺ | Enolate, Cyclic tetrahedral intermediate | Cyclic β-keto ester |

| [2+2] Photocycloaddition | Alkene, UV light | Excited triplet state, 1,4-diradical | Oxetane |

Other Addition and Condensation Reactions

Beyond the more common transformations, the unique structure of this compound allows for its participation in a range of other addition and condensation reactions. These reactions are fundamental to the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

One notable example is the Hantzsch Pyridine (B92270) Synthesis , a multi-component reaction that typically involves a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849). In this context, this compound can serve as the β-keto ester component. The reaction proceeds through a series of condensation and addition steps, ultimately leading to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine derivative. The versatility of this reaction allows for the synthesis of a wide array of substituted pyridines by varying the aldehyde and other components.

Another significant reaction is the intramolecular Dieckmann Condensation . This reaction is an intramolecular version of the Claisen condensation and is particularly relevant for diesters like this compound. Under basic conditions, an enolate is formed at the carbon alpha to one of the ester groups. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to the formation of a cyclic β-keto ester. For this compound, this cyclization would result in the formation of a six-membered ring, a thermodynamically favored process. The resulting cyclic product can be a valuable intermediate for the synthesis of other complex molecules.

Furthermore, the activated methylene (B1212753) group adjacent to the ketone and one of the ester groups is susceptible to Michael Addition reactions. In this type of reaction, a Michael acceptor (an α,β-unsaturated carbonyl compound) is treated with a nucleophile, in this case, the enolate of this compound. This reaction forms a new carbon-carbon bond at the β-carbon of the Michael acceptor, providing a powerful tool for carbon chain extension and the construction of complex molecular frameworks.

The following table summarizes these potential reactions and the expected products.

| Reaction Type | Reactants | Product Class |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia | Substituted Pyridine |

| Dieckmann Condensation | Base (e.g., Sodium Ethoxide) | Cyclic β-keto ester |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

Role of Catalysis in Directing this compound Transformations

Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound, enhancing reaction rates, and improving selectivity for desired products. Both acid and base catalysis are instrumental in many of its transformations.

In the Hantzsch Pyridine Synthesis , the reaction can be catalyzed by a variety of catalysts, including protic acids, Lewis acids, and even organocatalysts. The choice of catalyst can influence the reaction conditions and yields. For instance, the use of a more efficient catalyst might allow the reaction to proceed under milder conditions, which can be advantageous for sensitive substrates.

The Dieckmann Condensation is a classic example of a base-catalyzed reaction. A strong base, such as sodium ethoxide, is required to generate the necessary enolate intermediate. The stoichiometry of the base is crucial, as it is consumed in the final deprotonation step of the β-keto ester product, driving the equilibrium towards the cyclic product.

Catalytic Hydrogenation represents another important transformation. The ketone carbonyl group in this compound can be selectively reduced to a hydroxyl group using various metal catalysts such as platinum, palladium, or nickel in the presence of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity for the corresponding diethyl 2-hydroxyheptane-1,7-dicarboxylate. This transformation is crucial for introducing a chiral center and further functionalizing the molecule.

The table below outlines the role of different catalysts in key transformations of this compound.

| Reaction | Catalyst Type | Role of Catalyst |

| Hantzsch Pyridine Synthesis | Acid (Protic or Lewis) / Organocatalyst | Activates carbonyl groups and facilitates condensation reactions. |

| Dieckmann Condensation | Strong Base (e.g., Sodium Ethoxide) | Promotes the formation of the enolate nucleophile. |

| Catalytic Hydrogenation | Metal (e.g., Pt, Pd, Ni) | Facilitates the addition of hydrogen across the ketone carbonyl group. |

Strategic Applications of Diethyl 2 Oxoheptane 1,7 Dicarboxylate As a Synthetic Building Block

Utility as a Core Scaffold for Organic Building Blocks

The structural framework of Diethyl 2-oxoheptane-1,7-dicarboxylate, containing both electrophilic carbonyl centers and nucleophilic α-carbons, allows it to serve as a foundational building block in organic synthesis. researchgate.net As a β-keto ester, it is a key intermediate for producing a diversity of complex molecules and drug candidates. researchgate.net The presence of the ester groups allows for transformations such as hydrolysis and decarboxylation, while the keto group and adjacent methylene (B1212753) group provide sites for alkylation, condensation, and cyclization reactions. nih.govfiveable.me

This reactivity is fundamental to classical synthetic strategies like the Claisen condensation for carbon-carbon bond formation. researchgate.net Furthermore, the dicarboxylate structure can be manipulated to create linear or cyclic compounds. For instance, intramolecular condensation reactions, such as the Dieckmann condensation, can be employed with analogous diesters to form five- or six-membered rings, which are core structures in many organic molecules. researchgate.net The versatility of β-keto esters like this compound makes them indispensable in generating a broad spectrum of molecular architectures. nih.gov

Construction of Complex Heterocyclic Systems via this compound Intermediates

The ability of 1,3-dicarbonyl compounds to react with various dinucleophiles is a cornerstone of heterocyclic chemistry. This compound, with its β-keto ester functionality, is an ideal substrate for constructing a multitude of heterocyclic rings, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov

While direct synthesis examples using this compound are specific, its structural motifs are amenable to established synthetic routes for various five-membered heterocycles.

Oxazolines: The synthesis of oxazolines often involves the cyclization of β-hydroxy amides or the reaction of β-acylamino ketones. organic-chemistry.orgacs.org A plausible pathway could involve converting the keto group of this compound to an amine, followed by acylation and reduction to a β-acylamino alcohol, which can then undergo cyclodehydration to form the oxazoline (B21484) ring.

Thiazolines: Thiazoline (B8809763) synthesis frequently employs the Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. youtube.comresearchgate.net Alternatively, condensation reactions between aminothiols and esters or dicarbonyl compounds are also effective. nih.govorganic-chemistry.org The ester functionalities of this compound could potentially react with a β-aminothiol, where the thiol attacks one ester carbonyl and the amine attacks the ketone, leading to a cyclized thiazoline intermediate.

Pyrrolidines: The Hantzsch pyrrole (B145914) synthesis, a related method, involves the reaction of α-halo ketones with β-keto esters in the presence of ammonia (B1221849) to form pyrroles. uwindsor.ca This highlights the utility of the β-keto ester moiety in forming the pyrrole ring, a precursor that can be reduced to a pyrrolidine.

Table 1: General Synthetic Approaches to Five-Membered Heterocycles Relevant to β-Keto Esters

| Heterocycle | General Precursors | Key Reaction Type |

|---|---|---|

| Oxazoline | β-Hydroxy Amides | Cyclodehydration |

| Thiazoline | α-Halo Ketones & Thioamides | Hantzsch Synthesis |

| Pyrrole | α-Amino Ketones & β-Keto Esters | Knorr Pyrrole Synthesis |

The synthesis of pyrimidines is one of the most well-established applications for β-dicarbonyl compounds. nih.gov The classic Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (the C-C-C fragment) with an amidine, urea, or guanidine (B92328) (the N-C-N fragment). researchgate.net This [3+3] cyclocondensation is a highly reliable method for forming the pyrimidine (B1678525) core. researchgate.net

In this context, this compound can react with various amidines under catalytic conditions to yield highly functionalized pyrimidines. mdpi.com The reaction proceeds through the initial condensation of the N-C-N synthon with the two carbonyl groups of the β-keto ester moiety, followed by cyclization and dehydration to afford the aromatic pyrimidine ring. The specific substituents on the resulting pyrimidine are determined by the structure of the starting materials. This method is a cornerstone of medicinal chemistry for producing compounds with a wide range of biological activities. researchgate.net

Table 2: Representative Pinner-type Synthesis of Pyrimidines

| C-C-C Fragment | N-C-N Fragment | Catalyst/Conditions | Resulting Heterocycle |

|---|---|---|---|

| β-Keto Ester | Amidine | Acid or Base | Substituted Pyrimidine |

| 1,3-Diketone | Guanidine | Acid or Base | 2-Aminopyrimidine |

| β-Dicarbonyl | Urea/Thiourea | Acid or Base | Pyrimidin-2-one/thione |

Naphthyridines, which are bicyclic heterocycles containing two nitrogen atoms, can be synthesized using the Friedländer annulation. organic-chemistry.org This reaction typically involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an active methylene group, such as a β-keto ester. organic-chemistry.orgnih.gov

For the synthesis of a 1,8-naphthyridine, 2-aminonicotinaldehyde (an o-aminopyridine aldehyde) can be reacted with a β-keto ester like this compound. The reaction proceeds via an initial condensation followed by a cyclodehydration to form the second pyridine (B92270) ring, yielding a substituted 1,8-naphthyridine. nih.govacs.org The use of specific catalysts can improve the regioselectivity of the reaction when using unsymmetrical ketones. organic-chemistry.orgnih.gov The functional groups on the dicarboxylate starting material would be incorporated into the final naphthyridine structure, allowing for further diversification. While the synthesis of complex tris-heterocycles is highly substrate-dependent, the functionalized naphthyridines produced from this method can serve as intermediates for subsequent annulation reactions to build a third heterocyclic ring.

The reactivity of this compound extends to the synthesis of numerous other heterocyclic systems. The β-keto ester moiety is a versatile synthon for a variety of condensation and cycloaddition reactions. nih.govresearchgate.net

Furans: In the Feist-Benary furan (B31954) synthesis, β-keto esters react with α-halo ketones or aldehydes. The reaction with an α-halo ketone proceeds via nucleophilic attack from the enolate of the β-keto ester, leading to a 1,4-dicarbonyl intermediate that cyclizes under acidic conditions to form a substituted furan. uwindsor.ca

Pyridines and Pyridones: The Hantzsch pyridine synthesis, while classically using two equivalents of a β-keto ester with an aldehyde and ammonia, demonstrates the utility of this scaffold. Other methods involve the reaction of β-keto amides, derived from β-keto esters, to form pyridones and quinolones. researchgate.net

Pyrazoles: Condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a standard and efficient method for synthesizing pyrazoles. nih.gov this compound would react with hydrazine to form a pyrazole (B372694) ring bearing substituents derived from the dicarboxylate backbone.

Applications in the Synthesis of Polycyclic and Carbocyclic Architectures

Beyond heterocycles, the reactive nature of this compound is applicable to the construction of complex carbocyclic and polycyclic frameworks. The β-keto ester functional group can participate in reactions that build new carbon-based rings.

One such application is in cascade reactions, where a single synthetic operation leads to the formation of multiple rings. For example, β-keto esters can participate in Michael additions followed by intramolecular aldol (B89426) condensations (a Robinson annulation sequence) to construct six-membered rings, a key step in the synthesis of steroids and terpenes.

Furthermore, β-keto esters derived from polycyclic natural products have been used in aryne insertion reactions. acs.org In these reactions, a benzyne (B1209423) intermediate inserts into the bond between the carbonyl and the α-carbon of the β-keto ester. This can lead to a formal [2+2] cycloaddition, resulting in the formation of a new, fused four-membered ring that rearranges to expand the existing polycyclic system, creating complex, bridged, and novel carbocyclic skeletons. acs.org Such strategies demonstrate the utility of the β-keto ester unit in transforming existing polycyclic structures into more complex architectures. nih.gov

Approaches to Tricyclic and Tetracyclic Diterpenes

While direct and extensive research specifically detailing the application of this compound in the synthesis of tricyclic and tetracyclic diterpenes is not widely documented in readily available literature, its structural motifs suggest its potential as a key starting material. The heptanedioate (B1236134) backbone provides a suitable carbon chain that, through a series of cyclization and functional group manipulations, could theoretically be elaborated into the characteristic ring systems of these complex natural products.

The general strategies for synthesizing [6-6-6]-tricyclic diterpenes often involve biomimetic polyene cyclizations or convergent strategies employing radical cyclizations. nih.gov Although specific examples involving this compound are not explicitly detailed, its carbon framework is amenable to intramolecular reactions that could form the foundational rings of diterpenoid structures. Further research is required to fully explore and document the practical applications of this compound in achieving the total synthesis of these important natural products.

Construction of Other Annulated Systems

The construction of annulated, or fused-ring, systems is a cornerstone of modern organic synthesis. This compound offers a versatile platform for such constructions. The presence of the ketone and diester groups allows for a range of classical and contemporary chemical reactions to form new rings.

For instance, the dicarbonyl nature of the molecule (or its derivatives) can facilitate intramolecular aldol condensations or Claisen condensations, leading to the formation of five- or six-membered rings. These foundational rings can then be further elaborated. While specific literature examples detailing the use of this compound in [3+3] annulation reactions are not prevalent, the general principle of using 1,3-dicarbonyl compounds in such reactions is well-established for the synthesis of fused pyran systems. researchgate.net The reactivity of the central ketone and the flanking ester groups suggests that, with appropriate reaction partners and conditions, this compound could be a valuable participant in various annulation strategies.

Contributions to Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules, including natural products and their analogues, is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents and materials. The structural attributes of this compound make it a potentially valuable, though currently underutilized, tool in this endeavor.

Its linear carbon chain with functional handles at both ends and in the middle provides multiple points for chemical modification and elaboration. This allows for the systematic build-up of molecular complexity. While direct applications in the total synthesis of specific, complex natural products are not extensively reported, its potential as a precursor to key intermediates is significant. For example, derivatives of this compound could serve as fragments for convergent syntheses, where different parts of a target molecule are synthesized separately before being joined together.

The ability to introduce chirality and further functional groups onto the heptanedioate backbone would significantly expand its utility in creating a diverse library of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which are essential in the drug discovery process.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 42212-75-9 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Future Research Directions and Emerging Avenues for Diethyl 2 Oxoheptane 1,7 Dicarboxylate Chemistry

Exploration of Novel Catalytic Systems for Diethyl 2-oxoheptane-1,7-dicarboxylate Transformations

The reactivity of the keto and ester groups in this compound makes it an ideal candidate for a variety of catalytic transformations. Future research will likely focus on the development and application of novel catalytic systems to achieve high selectivity and efficiency in these reactions.

A significant area of exploration will be in asymmetric catalysis , particularly for the reduction of the ketone functionality. The synthesis of chiral hydroxy-dicarboxylates is of great interest for the preparation of enantiomerically pure pharmaceuticals and natural products. While the asymmetric hydrogenation of α-ketoesters has been successfully achieved using chiral modifiers like cinchonidine (B190817) with platinum catalysts, applying similar principles to the β-keto group in a long-chain dicarboxylate like this compound presents a unique challenge in controlling stereoselectivity. Future work could involve the design of novel chiral ligands for transition metals such as ruthenium, rhodium, and iridium, capable of differentiating the prochiral faces of the ketone in this specific substrate.

Another promising avenue is the catalytic C-H activation of the pimelate (B1236862) backbone. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups, bypassing traditional multi-step synthetic sequences. For this compound, palladium-catalyzed C-H activation could enable the introduction of aryl or alkyl groups at various positions along the carbon chain, leading to a diverse range of derivatives. Research in this area would focus on achieving high regioselectivity, a significant challenge given the multiple C-H bonds present in the molecule.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The integration of modern synthetic methodologies such as flow chemistry and electrochemistry offers significant advantages in terms of safety, efficiency, and scalability for the transformations of this compound.

Electrochemistry provides a sustainable and powerful alternative to traditional chemical oxidants and reductants. The electrochemical reduction of the keto group in this compound could offer a green method for the synthesis of the corresponding alcohol. More advanced applications could involve the electrochemically induced coupling of the enolate of this compound with other molecules. For example, electrochemically induced cross-dehydrogenative coupling with carboxylic acids could lead to the formation of novel C-O bonds at the α-position.

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The versatile structure of this compound serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties and reactivity.

One area of focus will be the synthesis of heterocyclic derivatives . The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocycles. For instance, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with ureas or thioureas can lead to pyrimidines. The long pimelate chain could impart unique solubility and conformational properties to these heterocyclic systems, making them interesting candidates for biological screening or materials science applications.

Another direction is the creation of functionalized polyesters and polyamides . The two ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used as a monomer in polymerization reactions. The central keto group would be incorporated into the polymer backbone, offering a site for post-polymerization modification. This could lead to the development of biodegradable polymers with tunable properties for applications in drug delivery or tissue engineering.

Interdisciplinary Applications and Theoretical Advancements in Organic Synthesis

The unique chemical structure of this compound and its derivatives opens up possibilities for a range of interdisciplinary applications and can serve as a platform for theoretical and computational studies.

In the field of materials science , dicarboxylic esters are known to be useful in the preparation of fragrances, adhesives, and lubricants. The specific chain length and functionality of this compound could be exploited to develop new materials with specific properties. For example, its derivatives could be investigated as novel plasticizers or as building blocks for liquid crystals.

From a medicinal chemistry perspective, the β-keto ester motif is present in a number of biologically active compounds. Derivatives of this compound could be synthesized and screened for various biological activities. For instance, functionalized pyrrolidin-2-yl)phosphonates, which share some structural similarities in terms of a functionalized heterocyclic core, have been explored for their pharmacological potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 2-oxoheptane-1,7-dicarboxylate?

- Methodological Answer : The compound can be synthesized via esterification of dicarboxylic acid precursors or Claisen-type condensation of appropriate carbonyl-containing intermediates. For example, analogous dicarboxylate esters are synthesized using alkylation or nucleophilic substitution under anhydrous conditions with catalysts like DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) . Key steps include:

- Dissolving the starting material in a polar aprotic solvent (e.g., DMF or THF).

- Stepwise addition of alkyl halides or electrophilic reagents.

- Purification via silica gel chromatography or recrystallization.

- Validation : Monitor reaction progress using TLC or NMR spectroscopy. Ensure purity (>95%) via HPLC or elemental analysis .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer :

Data Collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 150 K) to minimize thermal motion .

Structure Solution : Employ direct methods (SHELXS-97) for initial phase determination .

Refinement : Apply full-matrix least-squares refinement (SHELXL-97) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

Validation : Check R-factor convergence (target: ) and ensure data-to-parameter ratios >15:1 to avoid overfitting .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize computational models (e.g., DFT at the B3LYP/6-311+G(d,p) level) with solvent effects included. Compare predicted / NMR shifts with experimental data .

- Step 2 : If contradictions persist, verify sample purity via X-ray crystallography to rule out polymorphic or stereochemical anomalies .

- Step 3 : For IR spectral mismatches, re-examine experimental conditions (e.g., solvent interactions or keto-enol tautomerism) using variable-temperature NMR .

Q. What experimental strategies elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to identify rate-determining steps (e.g., proton transfer in enolate formation) .

- Trapping Intermediates : Quench reactions at low temperatures (-78°C) and characterize transient species via cryogenic NMR or mass spectrometry .

- Computational Modeling : Map potential energy surfaces (Gaussian 16) to identify transition states and compare activation barriers with experimental rates .

Q. How should researchers design experiments to analyze steric or electronic effects in derivatives of this compound?

- Methodological Answer :

- Steric Analysis : Synthesize analogs with bulky substituents (e.g., tert-butyl groups) and compare reaction rates in nucleophilic acyl substitutions. Monitor steric hindrance via X-ray crystallography (e.g., dihedral angle deviations >10° indicate strain) .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) and study changes in using UV-Vis titration. Correlate with Hammett parameters .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps due to volatile solvents (e.g., diethyl ether, THF).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact with esters, which may cause irritation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.